2-(Trifluoromethoxy)pyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethoxy)pyridin-4-ol is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a pyridin-4-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the desulfurization-fluorination approach, which uses reagents such as XtalFluor-E ([Et2NSF2]BF4) in combination with trichloroisocyanuric acid or N-fluorobenzenesulfonimide . This method allows for the efficient introduction of the trifluoromethoxy group under controlled conditions.
Industrial Production Methods: Industrial production of 2-(Trifluoromethoxy)pyridin-4-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethoxy)pyridin-4-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyridin-4-ol moiety can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridin-4-ol derivatives, while oxidation and reduction can lead to different oxidation states of the pyridin-4-ol moiety .
Scientific Research Applications
2-(Trifluoromethoxy)pyridin-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)pyridin-4-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-(Trifluoromethoxy)pyridin-4-ol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 2-(Trifluoromethyl)pyridin-4-ol and 2-(Trifluoromethoxy)benzene.
Biological Activity
2-(Trifluoromethoxy)pyridin-4-ol is a fluorinated heterocyclic compound that has garnered attention for its significant biological activity, particularly in the fields of medicinal chemistry and drug development. This article explores its chemical properties, biological interactions, and therapeutic potential, supported by relevant research findings.
The molecular formula of this compound is CHFNO, with a molecular weight of approximately 163.10 g/mol. The compound features a trifluoromethoxy group at the 2-position and a hydroxyl group at the 4-position of the pyridine ring. The electronegative trifluoromethoxy group enhances the compound's electrophilicity, influencing its reactivity and biological interactions significantly.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydroxyl group facilitates hydrogen bonding, while the trifluoromethoxy group enhances its electrophilic character, making it suitable for nucleophilic substitution reactions. Research indicates that compounds with similar functional groups often exhibit enhanced anti-inflammatory and anticancer properties.
Biological Activity Overview
Key Activities:
- Anticancer Properties: Studies suggest that this compound may inhibit specific enzymes involved in cancer progression. Its structural similarity to other biologically active compounds supports its potential as an anticancer agent.
- Anti-inflammatory Effects: The compound's unique functional groups are linked to anti-inflammatory activities, making it a candidate for further investigation in therapeutic applications.
Case Studies
-
Inhibition Studies:
A study demonstrated that this compound effectively inhibits certain protein targets associated with cancer cell proliferation. The binding affinity of this compound was assessed through various in vitro assays, revealing promising results. -
Comparative Analysis:
In comparative studies with structurally similar compounds, this compound showed superior activity against specific cancer cell lines. For instance, analogs with different substitutions were evaluated for their efficacy in inhibiting tumor growth, highlighting the importance of the trifluoromethoxy group in enhancing bioactivity .
Data Table: Comparative Biological Activity
Compound Name | CAS Number | Key Features | Biological Activity |
---|---|---|---|
This compound | Not specified | Trifluoromethoxy and hydroxyl groups | Anticancer, anti-inflammatory |
5-Methyl-2-(trifluoromethyl)pyridine | 1620-71-9 | Methyl substitution at the 5-position | Moderate anticancer activity |
5-Nitro-2-(trifluoromethyl)pyridin-4-ol | 438554-44-0 | Nitro group enhancing electrophilicity | Enhanced anti-inflammatory |
(2-(Trifluoromethyl)pyridin-4-yl)methanol | 131747-61-0 | Alcohol functionalization at the 4-position | Lower activity |
Properties
Molecular Formula |
C6H4F3NO2 |
---|---|
Molecular Weight |
179.10 g/mol |
IUPAC Name |
2-(trifluoromethoxy)-1H-pyridin-4-one |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)12-5-3-4(11)1-2-10-5/h1-3H,(H,10,11) |
InChI Key |
GINSPHNXUOOLFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=CC1=O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.